An In-depth Technical Guide to Diphenyl Sulfoxide: Synthesis and Properties for Researchers
An In-depth Technical Guide to Diphenyl Sulfoxide: Synthesis and Properties for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, properties, and analytical methodologies related to diphenyl sulfoxide. This crucial organosulfur compound finds widespread application in organic synthesis and pharmaceutical research.
Diphenyl sulfoxide is a versatile molecule utilized as a reagent, solvent, and building block in the creation of complex chemical entities. Its unique properties, including its ability to act as a mild oxidizing agent and its capacity to enhance the solubility of various compounds, make it an invaluable tool in the modern laboratory. This document details common synthetic routes, key physical and chemical characteristics, and experimental workflows for its preparation and analysis.
Core Properties of Diphenyl Sulfoxide
A summary of the key physical and spectral properties of diphenyl sulfoxide is presented below, offering a quick reference for researchers.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀OS | [1][2] |
| Molecular Weight | 202.27 g/mol | [1][2] |
| Melting Point | 69-72 °C | [1][2][3] |
| Boiling Point | 198 °C at 10 mmHg | [1] |
| 206-208 °C at 13 mmHg | [2][3] | |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Soluble in water and most organic solvents. Slightly soluble in chloroform and DMSO. | [2][4][5] |
Spectral Data
| Technique | Wavelength/Shift | Source(s) |
| ¹H NMR (CDCl₃) | δ 7.65 (m, 4H, ArH), 7.46 (m, 6H, ArH) | [6] |
| ¹³C NMR (CDCl₃) | δ 145.8, 131.2, 129.5, 125.0 | [6] |
| Infrared (KBr) | 1041 cm⁻¹ (νS=O) | [6] |
Synthesis of Diphenyl Sulfoxide
The two primary methods for the synthesis of diphenyl sulfoxide are the oxidation of diphenyl sulfide and the Friedel-Crafts reaction of benzene with thionyl chloride.
Oxidation of Diphenyl Sulfide
The oxidation of diphenyl sulfide is a common and efficient method for the preparation of diphenyl sulfoxide. Various oxidizing agents can be employed, with hydrogen peroxide being a "green" and readily available option. The reaction's exothermicity requires careful temperature control to prevent over-oxidation to the corresponding sulfone.[7]
This protocol is adapted from a general method for the oxidation of sulfides to sulfoxides.[5]
Materials:
-
Diphenyl sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution (4 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve diphenyl sulfide (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (8 mmol) to the solution while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a 4 M aqueous NaOH solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude diphenyl sulfoxide.
-
Purify the product by recrystallization or column chromatography.
Friedel-Crafts Reaction of Benzene with Thionyl Chloride
The Friedel-Crafts reaction provides an alternative route to diphenyl sulfoxide. This electrophilic aromatic substitution reaction involves the reaction of benzene with thionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]
This protocol is a representative procedure based on the principles of Friedel-Crafts reactions.
Materials:
-
Benzene (dry)
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-water
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of dry benzene (excess) and anhydrous aluminum chloride (1.1 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1 eq) dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it into a beaker containing ice-water to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the diphenyl sulfoxide by recrystallization from a suitable solvent (e.g., ethanol/water).
Reaction Mechanisms and Experimental Workflows
Visualizing the underlying processes in the synthesis and analysis of diphenyl sulfoxide is crucial for a deeper understanding. The following diagrams, rendered using Graphviz, illustrate a key reaction mechanism and a typical experimental workflow.
Signaling Pathways and Mechanisms
The oxidation of a sulfide to a sulfoxide is a fundamental transformation in organic chemistry. The mechanism can vary depending on the oxidant and reaction conditions.
Caption: Proposed mechanism for the oxidation of diphenyl sulfide.
Experimental Workflows
Monitoring the progress of a chemical reaction is essential for optimizing conditions and ensuring product quality. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.
Caption: HPLC monitoring workflow for diphenyl sulfoxide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. CN104402780A - Synthesis process of 4, 4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
